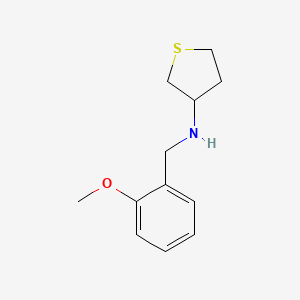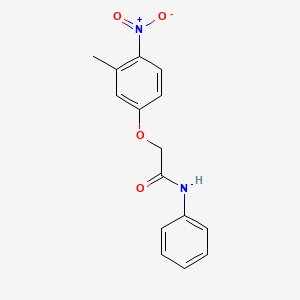
N-(1,3,4-triphenyl-1H-pyrazol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3,4-triphenyl-1H-pyrazol-5-yl)acetamide, also known as TPA, is a chemical compound that has attracted significant attention in recent years due to its potential applications in scientific research. TPA is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The mechanism of action of N-(1,3,4-triphenyl-1H-pyrazol-5-yl)acetamide is not fully understood, but it has been reported to act through various pathways, including the inhibition of NF-κB signaling, the induction of apoptosis, and the inhibition of cell proliferation. N-(1,3,4-triphenyl-1H-pyrazol-5-yl)acetamide has also been shown to inhibit the activity of COX-2 and to reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(1,3,4-triphenyl-1H-pyrazol-5-yl)acetamide has been reported to exhibit various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the reduction of oxidative stress. N-(1,3,4-triphenyl-1H-pyrazol-5-yl)acetamide has also been shown to reduce the production of pro-inflammatory cytokines and to inhibit the activity of COX-2.
実験室実験の利点と制限
N-(1,3,4-triphenyl-1H-pyrazol-5-yl)acetamide has several advantages for lab experiments, including its high purity, low toxicity, and potent anticancer activity. However, N-(1,3,4-triphenyl-1H-pyrazol-5-yl)acetamide also has some limitations, including its low solubility in water and its potential for non-specific binding to proteins.
将来の方向性
There are several future directions for the study of N-(1,3,4-triphenyl-1H-pyrazol-5-yl)acetamide, including the development of more efficient and cost-effective synthesis methods, the investigation of its potential applications in other fields, such as cardiovascular disease and diabetes, and the exploration of its mechanism of action at the molecular level. Additionally, the development of N-(1,3,4-triphenyl-1H-pyrazol-5-yl)acetamide derivatives with improved solubility and specificity could lead to the discovery of more potent and selective compounds for scientific research.
Conclusion:
In conclusion, N-(1,3,4-triphenyl-1H-pyrazol-5-yl)acetamide is a promising compound for scientific research due to its potential applications in various fields, including cancer research, neuroprotection, and inflammation. N-(1,3,4-triphenyl-1H-pyrazol-5-yl)acetamide has been synthesized using various methods and has been shown to exhibit potent anticancer activity and neuroprotective effects. Further research is needed to fully understand the mechanism of action of N-(1,3,4-triphenyl-1H-pyrazol-5-yl)acetamide and to explore its potential applications in other fields.
合成法
N-(1,3,4-triphenyl-1H-pyrazol-5-yl)acetamide can be synthesized using various methods, including the reaction of 1,3-diphenyl-1H-pyrazole-5-carboxylic acid with acetic anhydride and the reaction of 1,3-diphenyl-1H-pyrazole-5-carboxamide with acetic anhydride. These methods have been reported to yield high purity N-(1,3,4-triphenyl-1H-pyrazol-5-yl)acetamide in good yields.
科学的研究の応用
N-(1,3,4-triphenyl-1H-pyrazol-5-yl)acetamide has been widely used in scientific research due to its potential applications in various fields, including cancer research, neuroprotection, and inflammation. N-(1,3,4-triphenyl-1H-pyrazol-5-yl)acetamide has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, liver cancer, and lung cancer. N-(1,3,4-triphenyl-1H-pyrazol-5-yl)acetamide has also been shown to have neuroprotective effects against oxidative stress-induced neuronal damage and to reduce inflammation in various animal models.
特性
IUPAC Name |
N-(2,4,5-triphenylpyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O/c1-17(27)24-23-21(18-11-5-2-6-12-18)22(19-13-7-3-8-14-19)25-26(23)20-15-9-4-10-16-20/h2-16H,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXXNVCALZUAPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(5-amino-1H-pyrazol-3-yl)carbonyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6039885.png)
![1-(6-chloro-3-pyridazinyl)-3-methyl-4-(4-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6039890.png)
![2-(1H-indol-2-yl)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide](/img/structure/B6039894.png)
![7-(2-fluoro-5-methoxybenzyl)-2-[4-methoxy-3-(methoxymethyl)benzyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6039902.png)

![tert-butyl (1-{5-[(2-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}ethyl)carbamate](/img/structure/B6039927.png)
![3-(4-fluorophenyl)-5-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6039931.png)

![1-(2-fluorobenzyl)-6-oxo-N-[3-(3-pyridinyloxy)propyl]-3-piperidinecarboxamide](/img/structure/B6039949.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B6039979.png)
![12-[4-(dimethylamino)phenyl]-9-(2-furyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B6039987.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-(1,4-dioxan-2-ylmethyl)-N-methylacetamide](/img/structure/B6039988.png)
![4-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoyl]thiomorpholine trifluoroacetate](/img/structure/B6040000.png)